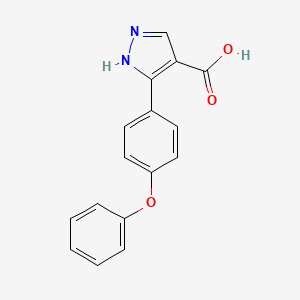

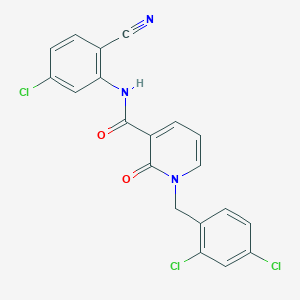

4-氰基-N-(3-羟基-3-苯基丙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, a series of substituted benzamides were synthesized using 4-aminophenazone, highlighting the versatility of benzamide frameworks in drug chemistry . Another study reported the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions, demonstrating the adaptability of the benzamide core in creating compounds with varied properties, such as colorimetric sensing of fluoride anions . Additionally, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was achieved and characterized using various spectroscopic methods, further showcasing the synthetic accessibility of complex benzamide structures .

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using techniques such as X-ray crystallography, which provides detailed insights into the solid-state properties of these compounds . Spectroscopic methods like IR, NMR, and UV-Vis, along with computational tools such as DFT calculations, have been employed to analyze and compare the molecular structures of synthesized benzamides, confirming the accuracy of the synthesized structures with experimental data .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, as evidenced by the unexpected formation of N-(4-cyano-2-phenyloxazol-5-yl)benzamide from benzoyl cyanide, which involved a sulfonate-assisted rearrangement and trimerization of benzoyl isocyanide . This highlights the reactivity of the benzamide moiety and its potential to form diverse structures under different reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of a 3,5-dinitrophenyl group in a benzamide derivative led to a color transition in response to fluoride anion, indicating the compound's utility in colorimetric sensing applications . The electronic properties, such as excitation energies and oscillator strengths, have been computed using TDDFT-B3LYP methodology, providing insights into the photophysical properties of these compounds . Additionally, the antimicrobial activities of benzamide derivatives have been evaluated, with some compounds showing broad-spectrum activity against various microorganisms, suggesting their potential as antimicrobial agents .

科学研究应用

催化和材料科学

已经证明,在介孔石墨碳氮上使用钯纳米颗粒可以促进苯酚选择性形成环己酮,突显了相关化合物在化工行业中的潜在催化应用(Wang et al., 2011)。这表明可以探索涉及氰基和苯甲酰胺官能团的类似体系用于催化应用,特别是在选择性加氢反应中。

对新丙烯酰胺衍生物的合成和表征用作腐蚀抑制剂的研究表明,这类化合物可以有效保护金属在腐蚀环境中(Abu-Rayyan et al., 2022)。这表明4-氰基-N-(3-羟基-3-苯基丙基)苯甲酰胺在材料科学中具有潜在应用,特别是在新腐蚀抑制剂的开发中。

药物化学和药物发现

为癌症治疗开发DNA修复酶聚(ADP-核糖)聚合酶(PARP)的苯并咪唑抑制剂突显了苯甲酰胺衍生物在药物化学中的相关性(White et al., 2000)。鉴于结构相似性,可以对4-氰基-N-(3-羟基-3-苯基丙基)苯甲酰胺进行研究,以了解其对类似靶标的活性。

使用分子印迹水凝胶研究药物在水介质中的光调控释放和吸收,指出苯甲酰胺衍生物在智能药物传递系统的开发中的潜力(Gong et al., 2008)。这表明可以探索4-氰基-N-(3-羟基-3-苯基丙基)苯甲酰胺在光调控药物传递应用中的实用性。

环境应用

- 关于水净化的异质结光催化剂的研究表明,某些化合物可以在可见光下诱导氧化过程,指向潜在的环境应用(Bessekhouad et al., 2005)。这表明4-氰基-N-(3-羟基-3-苯基丙基)苯甲酰胺的衍生物可能在新型光催化材料的环境清理中有用。

安全和危害

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

属性

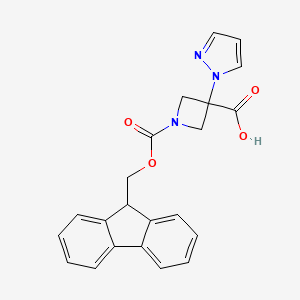

IUPAC Name |

4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c18-12-13-6-8-15(9-7-13)17(21)19-11-10-16(20)14-4-2-1-3-5-14/h1-9,16,20H,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRNEYAVXRUKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Dimethylamino)-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B2509747.png)

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)

![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)